2-(Hydroxymethyl)cyclobutanone 2-(Hydroxymethyl)cyclobutanone
Brand Name: Vulcanchem
CAS No.: 23107-52-0
VCID: VC7263326
InChI: InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2
SMILES: C1CC(=O)C1CO
Molecular Formula: C5H8O2
Molecular Weight: 100.117

2-(Hydroxymethyl)cyclobutanone

CAS No.: 23107-52-0

Cat. No.: VC7263326

Molecular Formula: C5H8O2

Molecular Weight: 100.117

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)cyclobutanone - 23107-52-0

Specification

CAS No. 23107-52-0
Molecular Formula C5H8O2
Molecular Weight 100.117
IUPAC Name 2-(hydroxymethyl)cyclobutan-1-one
Standard InChI InChI=1S/C5H8O2/c6-3-4-1-2-5(4)7/h4,6H,1-3H2
Standard InChI Key SWWZYFVOUUTMPJ-SCSAIBSYSA-N
SMILES C1CC(=O)C1CO

Introduction

2-(Hydroxymethyl)cyclobutanone is a cyclic ketone characterized by a hydroxymethyl group attached to a cyclobutanone ring. Its chemical formula is C5H8O2, with a molecular weight of approximately 100.12 g/mol . This compound is notable for its unique structural properties, which influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

Several methods have been reported for synthesizing 2-(Hydroxymethyl)cyclobutanone, including various organic synthesis techniques such as [2+2] cycloadditions and ring expansions. These methods allow for the selective modification of the cyclobutanone structure, which is crucial for its applications.

Applications in Organic Synthesis

2-(Hydroxymethyl)cyclobutanone is used in the stereocontrolled synthesis and functionalization of cyclobutanes. Its unique ring structure makes it an ideal candidate for reactions that require specific stereochemistry, such as in the synthesis of complex molecules and pharmaceutical compounds.

Application AreaDescription
Organic SynthesisUsed in stereocontrolled synthesis and functionalization of cyclobutanes
Pharmaceutical SynthesisBuilding block for synthesizing complex pharmaceutical compounds

Applications in Material Science

In material science, 2-(Hydroxymethyl)cyclobutanone is utilized in the synthesis of various materials through methods like ring-opening polymerization. The incorporation of the cyclobutanone ring can lead to materials with unique properties.

Material ApplicationDescription
Polymer SynthesisUsed in ring-opening polymerization to create new materials

Pharmacological Applications

2-(Hydroxymethyl)cyclobutanone can be used as a building block in the synthesis of pharmaceutical compounds. Its incorporation into larger structures through various synthetic methods can lead to drugs with improved efficacy or reduced side effects.

Pharmacological UseDescription
Drug DevelopmentUsed in synthesizing biologically active compounds

Stereochemistry and Chirality

The specific isomer (R)-2-(Hydroxymethyl)cyclobutanone is crucial for applications requiring chirality, such as drug development. The stereochemistry at the carbon atom adjacent to the carbonyl group is vital for its biological activity and reactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator